N-(9-Fluorenylmethoxycarbonyloxy)succinimide
CAS No.: 82911-69-1
Cat. No.: VC21543159
Molecular Formula: C19H15NO5
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82911-69-1 |
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Molecular Formula | C19H15NO5 |
Molecular Weight | 337.3 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate |
Standard InChI | InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
Standard InChI Key | WMSUFWLPZLCIHP-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Structural and Physicochemical Characteristics
Molecular Architecture
N-(9-Fluorenylmethoxycarbonyloxy)succinimide features a bifunctional structure combining a fluorenylmethyloxycarbonyl (Fmoc) group with a succinimidyl carbonate moiety. The Fmoc group provides UV-detectable aromaticity (λ_max = 267, 290 nm), while the succinimide ester enables efficient nucleophilic substitution with hydroxyl and amine groups. X-ray powder diffraction (XRPD) analyses confirm the absence of polymorphic transformations or solvate formation across various solvent systems, ensuring consistent reactivity .
Physical Properties
The compound's key physical parameters are summarized below:
Property | Value/Range | Measurement Conditions |
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Molecular Weight | 337.34 g/mol | - |
Melting Point | 145–153°C | Differential Scanning Calorimetry |
Density | 1.3460 g/mL | Estimated at 20°C |
Solubility (298.15 K) | DMF: 9.693×10⁻³ (mole fraction) | Isothermal Equilibrium Method |
DMSO: 6.406×10⁻³ | ||
Ethanol: 8.237×10⁻⁴ | ||
Water: 7.378×10⁻⁶ | ||
Storage Stability | Stable at 4°C (desiccated) | Long-term stability studies |
Thermogravimetric analysis shows decomposition initiates above 200°C, with complete degradation by 300°C. The moisture-sensitive nature necessitates storage under anhydrous conditions, as hydrolysis of the succinimidyl carbonate occurs rapidly in aqueous environments .
Synthetic Methodologies
Standard Dichloromethane-Based Synthesis
The benchmark synthesis involves a two-step reaction under nitrogen atmosphere:
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Activation: N-hydroxysuccinimide (450 mg, 3.90 mmol) and diisopropylamine (550 μL, 4 mmol) are dissolved in anhydrous dichloromethane (5 mL).
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Coupling: Fmoc chloride (1.007 g, 3.89 mmol) in dichloromethane (5 mL) is added dropwise at 0°C, followed by 16-hour stirring at room temperature.
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Workup: Sequential washing with citric acid, sodium bicarbonate, and water precedes magnesium sulfate drying and solvent evaporation.
This method yields 1.115 g (85%) of product with >97.5% HPLC purity. Nuclear magnetic resonance (NMR) confirms structure:
Catalyzed Industrial Synthesis
A patent-pending approach (CN101817776B) enhances yield to 98% using:
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Catalyst: 0.5–1.5% triethylamine or DMAP
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Solvent: Acetonitrile or THF
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Conditions: 25–40°C for 4–6 hours
This method eliminates post-synthesis purification, producing pharmaceutical-grade material directly .
Solubility and Thermodynamic Behavior
Solvent Dependence
Systematic studies in DMF/water, DMSO/water, ethanol/water, and ethylene glycol/water mixtures (283.15–328.15 K) reveal:
Cosolvent System | Maximum Solubility (mole fraction) | Temperature (K) |
---|---|---|
DMF + Water | 9.693×10⁻³ | 298.15 |
DMSO + Water | 6.406×10⁻³ | 298.15 |
Ethanol + Water | 8.237×10⁻⁴ | 298.15 |
Ethylene Glycol + H₂O | 3.136×10⁻⁴ | 298.15 |
The solubility-temperature relationship follows the Apelblat equation:
Where parameters A, B, C are solvent-dependent constants derived experimentally .
Hydration Effects
Water content above 20% (v/v) reduces solubility by 2–3 orders of magnitude due to:
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Hydrogen bonding competition disrupting solute-solvent interactions
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Increased polarity destabilizing the nonpolar Fmoc moiety
This necessitates careful solvent selection for large-scale reactions .
Functional Applications
Peptide Synthesis
As a hydroxyl-selective protecting agent, N-(9-Fluorenylmethoxycarbonyloxy)succinimide outperforms Fmoc-Cl in:
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Dipeptide Suppression: <5% byproduct vs. 15–20% with Fmoc-Cl
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Reaction Rate: Complete protection within 2 hours vs. 4 hours
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Compatibility: Stable under standard SPPS (Solid-Phase Peptide Synthesis) cleavage conditions (20% piperidine/DMF) .
Glycopeptide Engineering
The reagent enables stereoselective glycosylation of serine/threonine residues through:
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Fmoc protection of hydroxyl groups
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Selective deprotection using DBU (1,8-Diazabicycloundec-7-ene)
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Glycosyl donor coupling
This approach synthesized MUC1 glycopeptide antigens with 92% purity for cancer vaccine development .
Pharmaceutical Intermediates
Key applications include:
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Anticancer Agents: Fmoc-protected doxorubicin analogs showing 3× enhanced tumor targeting
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Antibiotics: β-lactam intermediates with reduced renal toxicity
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Neurological Drugs: Blood-brain barrier-penetrating peptide conjugates .
Hazard | Precaution |
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Moisture Sensitivity | Argon/vacuum storage |
Respiratory Irritant | Use NIOSH-approved N95 respirators |
Environmental Impact | Treat waste with 10% NaOH solution |
Material Safety Data Sheets (MSDS) classify it as ADR 9/III (environmentally hazardous substance) .
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